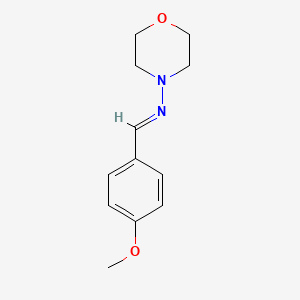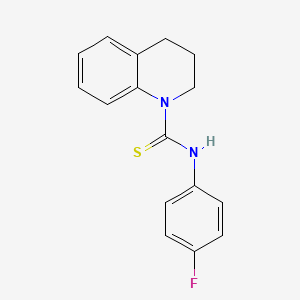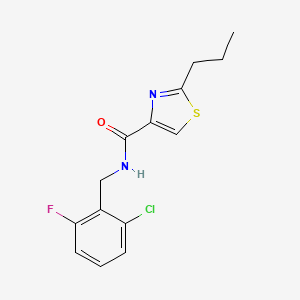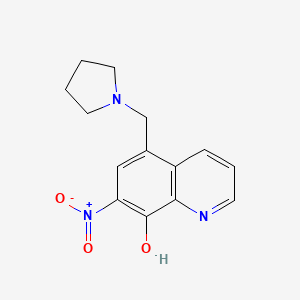
N-(4-methoxybenzylidene)-4-morpholinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-methoxybenzylidene)-4-morpholinamine and related compounds often involves multiple steps including cyclization reactions, reduction, and acidification processes. One study details the synthesis of a related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, highlighting the steps of cyclization, reduction, and acidification to achieve a yield of 62.3% (Tan Bin, 2011).
Molecular Structure Analysis
The crystal structure analysis of compounds related to N-(4-methoxybenzylidene)-4-morpholinamine reveals intricate details about their molecular framework. For instance, the structure of a p-anisoylthiourea salt with a protonated morpholine group was determined, showcasing intra- and intermolecular hydrogen bonds stabilizing the crystal structure (M. Yusof & B. Yamin, 2005).
Chemical Reactions and Properties
Reactions involving N-(4-methoxybenzylidene)-4-morpholinamine derivatives can lead to various products depending on the reactants and conditions. A study documented the reactions of 4-methoxybenzylideneiminium salts with different amines, highlighting the versatility and reactivity of these compounds (A. Blokhin et al., 1990).
Applications De Recherche Scientifique
Organic Synthesis and Reaction Mechanisms
Research in organic synthesis has explored the reactivity of enamines derived from compounds like 6-methoxy-1-tetralone and morpholine with carbenes, demonstrating complex reaction patterns leading to diverse products. This area of study is crucial for developing new synthetic routes in organic chemistry (S. D. Graaf & U. Pandit, 1973).
Pharmaceutical Applications
Compounds structurally related to "N-(4-methoxybenzylidene)-4-morpholinamine" have shown potential in pharmaceutical applications. For instance, studies on the inhibition of nucleoside transport proteins by C8-alkylamine-substituted purines highlight the therapeutic potential of these compounds in modulating cellular uptake mechanisms, which could be relevant for designing new drugs (R. A. Tromp et al., 2005).
Material Science and Corrosion Inhibition
In the field of material science, research on the corrosion inhibitive effect of compounds like p-methoxybenzylidene-4,4′-dimorpholine assembled on nickel oxide nanoparticles for mild steel in acid medium shows the potential of such molecules in protecting metals from corrosion. This application is crucial for extending the life of metal components in various industrial settings (P. Wadhwani et al., 2015).
Analytical and Bioanalytical Chemistry
Analytical characterization of novel psychoactive substances, including those with methoxybenzyl components, underscores the importance of such compounds in forensic science for the detection and analysis of new psychoactive substances. This research aids in the identification and control of potentially dangerous substances (F. Westphal et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-(4-methoxyphenyl)-N-morpholin-4-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-15-12-4-2-11(3-5-12)10-13-14-6-8-16-9-7-14/h2-5,10H,6-9H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMQXJSKEKLRTG-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)

![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)

![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)
![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)
![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5542180.png)
